2,2-Difluoro-3-phenyl-cyclopropylamine
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Overview
Description
2,2-Difluoro-3-phenyl-cyclopropylamine is a compound of interest in various fields of chemistry and pharmaceutical research due to its unique structural and chemical properties. The presence of both fluorine atoms and a cyclopropylamine group in its structure imparts distinctive reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-phenyl-cyclopropylamine typically involves the reaction of difluorocarbene with phenylcyclopropane. One common method includes the use of difluoromethyl phenyl sulfone as a precursor, which undergoes cyclopropanation in the presence of a strong base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-phenyl-cyclopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopropyl ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where reagents like sodium methoxide or potassium tert-butoxide replace fluorine with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Difluorinated cyclopropyl ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted cyclopropylamines
Scientific Research Applications
2,2-Difluoro-3-phenyl-cyclopropylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cyclopropanation reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-phenyl-cyclopropylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropylamine group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
- 2,2-Difluoro-3-methyl-cyclopropylamine
- 2,2-Difluoro-3-ethyl-cyclopropylamine
- 2,2-Difluoro-3-isopropyl-cyclopropylamine
Comparison: Compared to its analogs, 2,2-Difluoro-3-phenyl-cyclopropylamine exhibits unique reactivity due to the phenyl group, which can participate in additional π-π interactions and electronic effects. This makes it more versatile in organic synthesis and potentially more effective in biological applications .
Properties
IUPAC Name |
2,2-difluoro-3-phenylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)7(8(9)12)6-4-2-1-3-5-6/h1-5,7-8H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVGAMZVVQSLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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